Argenine vasopressin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arginine vasopressin involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents like dicyclohexylcarbodiimide and added to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid.
Industrial Production Methods: Industrial production of arginine vasopressin involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain the final product .
Types of Reactions:
Oxidation: Arginine vasopressin can undergo oxidation reactions, particularly at the cysteine residues, forming disulfide bonds.
Reduction: The disulfide bonds in arginine vasopressin can be reduced to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues in arginine vasopressin can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from the reduction of disulfide bonds.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Arginine vasopressin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in water balance, blood pressure regulation, and kidney function.
Medicine: Used in the treatment of diabetes insipidus, septic shock, and bleeding disorders. It is also studied for its potential role in treating heart failure and other cardiovascular conditions.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
Arginine vasopressin exerts its effects by binding to specific receptors in the body:
V1 Receptors: Located in blood vessels, causing vasoconstriction and increasing blood pressure.
V2 Receptors: Found in the kidneys, promoting water reabsorption and concentrating urine.
V3 Receptors: Present in the pituitary gland, influencing the release of adrenocorticotropic hormone.
The binding of arginine vasopressin to these receptors activates intracellular signaling pathways, leading to the physiological effects observed .
Comparison with Similar Compounds
Oxytocin: A peptide hormone similar in structure to arginine vasopressin, but with different physiological effects, primarily involved in childbirth and lactation.
Desmopressin: A synthetic analog of arginine vasopressin with a longer half-life, used in the treatment of diabetes insipidus and bedwetting.
Lypressin: Another analog of arginine vasopressin, used for similar therapeutic purposes.
Uniqueness of Arginine Vasopressin: Arginine vasopressin is unique due to its dual role in regulating both water balance and blood pressure. Its ability to act on multiple receptor types allows it to exert a wide range of physiological effects, making it a versatile and important hormone in the body .
Properties
Molecular Formula |
C46H65N15O12S2 |
---|---|
Molecular Weight |
1084.2 g/mol |
IUPAC Name |
(2R)-1-[(4R,7S,10R,13S,16R,19S)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28+,29-,30-,31+,32+,33+,34-/m1/s1 |
InChI Key |
KBZOIRJILGZLEJ-BOXDWKHASA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@@H]2CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
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